molecular formula C8H8ClN B3314586 2-Chloro-3-(2-pyridyl)-1-propene CAS No. 951887-34-6

2-Chloro-3-(2-pyridyl)-1-propene

Cat. No.: B3314586
CAS No.: 951887-34-6
M. Wt: 153.61 g/mol
InChI Key: WAOKOBNHBVKFCR-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-pyridyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a pyridyl group at position 3. Its molecular formula is C₈H₇ClN, with a molecular weight of approximately 153.6 g/mol.

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-7(9)6-8-4-2-3-5-10-8/h2-5H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKOBNHBVKFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298104
Record name 2-(2-Chloro-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-34-6
Record name 2-(2-Chloro-2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-pyridyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with propenyl magnesium bromide in the presence of a catalyst such as palladium. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product suitable for various applications .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-Chloro-3-(2-pyridyl)-1-propene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including substitution and addition reactions.
Reaction TypeDescription
Substitution Chlorine can be replaced by nucleophiles (e.g., amines).
Addition The double bond can react with electrophiles (e.g., hydrogen halides).
Oxidation Can be oxidized to form epoxides or other derivatives.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effective inhibition of bacterial and fungal growth, suggesting its potential as a new antimicrobial agent.
  • Anticancer Properties : The compound has been studied for its cytotoxic effects on cancer cell lines, particularly colorectal cancer cells (HCT116 and Caco-2). It induces apoptosis and cell cycle arrest through mechanisms involving reactive oxygen species (ROS) production and enzyme inhibition.
Cell LineIC50 (μM)
HCT1160.35 ± 0.04
Caco-20.54 ± 0.04
AGS26.9 ± 0.00
PANC-1>50
SMMC-772122.92 ± 2.16
HIEC>50

Colorectal Cancer Study

A study evaluated the cytotoxic effects of this compound on colorectal cancer cell lines. Results indicated significant inhibition of cell viability, with detailed analysis showing that the compound effectively reduced colony formation and induced apoptosis through specific signaling pathways.

Antimicrobial Efficacy

Another investigation focused on its antimicrobial properties against common bacterial strains, demonstrating a dose-dependent inhibitory effect on bacterial growth, indicating its potential use in developing new antibiotics.

Pharmaceutical Applications

Due to its promising biological activities, this compound is being explored as a lead compound for new therapeutic agents targeting cancer and infectious diseases. Its ability to inhibit key enzymes involved in cancer progression makes it a candidate for drug development.

Agrochemical Applications

The compound is also considered for use in agriculture as a herbicide or pesticide due to its biological activity against certain pests and weeds. Its effectiveness could lead to advancements in sustainable agricultural practices.

Mechanism of Action

The mechanism by which 2-Chloro-3-(2-pyridyl)-1-propene exerts its effects involves its interaction with specific molecular targets. The chloro group and the pyridine ring facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on functional groups, halogenation patterns, or structural motifs:

3-Chloro-1-propene (Allyl Chloride)

  • Molecular Weight : 76.53 g/mol (lower than the target compound due to lack of pyridyl group).
  • Reactivity : Highly volatile and reactive in SN2 reactions (e.g., alkylation).
  • Applications : Industrial precursor for resins, pharmaceuticals, and plastics.

1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone

Molecular Formula: C₁₄H₁₁NO₃ Key Features: A chalcone derivative with hydroxyl and pyridyl groups.

  • Molecular Weight : 241.24 g/mol (higher due to hydroxyl and ketone groups).
  • Reactivity : Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents.
  • Applications: Potential antioxidant or bioactive agent in pharmaceuticals.
  • Key Difference: The ketone and hydroxyl groups distinguish it from 2-Chloro-3-(2-pyridyl)-1-propene, which lacks hydrogen-bonding donors .

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

Molecular Formula : C₉H₆Cl₂F
Key Features : Dichlorofluorophenyl-substituted propene.

  • Molecular Weight : ~219.05 g/mol.
  • Reactivity : Electron-withdrawing fluorine and chlorine substituents increase electrophilicity on the aromatic ring.
  • Applications : Likely used in agrochemicals or as a halogenated intermediate.
  • Key Difference : The fluorophenyl group lacks the nitrogen heteroatom present in the pyridyl group of the target compound, altering electronic and coordination properties .

Halogenated Furanones and Butenoic Acids (e.g., EMX, BMX-3)

Examples: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX). Key Features: Multiple halogens and oxo groups.

  • Reactivity : High electrophilicity due to conjugated carbonyl and halogen groups.
  • Toxicity: Some halogenated furanones are associated with carcinogenic potency.
  • Key Difference: The furanone/butenoic acid backbone differs from the propene chain in the target compound, leading to distinct reactivity and biological effects .

Critical Research Findings and Implications

  • Solubility: Unlike hydroxylated analogs (e.g., C₁₄H₁₁NO₃), the absence of polar groups in the target compound may limit aqueous solubility but improve lipid membrane permeability .
  • Toxicity Considerations: Halogenated furanones (e.g., EMX) exhibit carcinogenic risks, but the pyridyl group in the target compound could mitigate toxicity by altering metabolic pathways .

Notes and Limitations

  • Direct experimental data on this compound is scarce in the provided evidence; comparisons are inferred from structural analogs.
  • Further studies are needed to validate theoretical predictions on reactivity, toxicity, and applications.
  • Industrial synthesis routes and purity standards (e.g., impurity profiles akin to allyl chloride ) remain unexplored.

Biological Activity

2-Chloro-3-(2-pyridyl)-1-propene is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and toxicology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 951887-34-6
  • Molecular Formula : C10H9ClN

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring allows for potential interactions with neurotransmitter receptors, while the chloro group may facilitate electrophilic reactions with nucleophiles within biological systems.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi.
  • Anticancer Potential : Research indicates that the compound may possess anticancer properties, particularly in inhibiting tumor cell proliferation.
  • Mutagenicity : The compound has been classified as a potential mutagen, with positive results in various in vitro assays.

Antimicrobial Studies

A study conducted on various derivatives of chlorinated propene compounds indicated that this compound showed significant activity against Gram-positive bacteria, such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of many traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Research

In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the specific pathways involved.

Genotoxicity Assessment

Toxicological assessments revealed that this compound may induce genotoxic effects. In vitro tests showed mutagenic effects in bacterial systems (e.g., Salmonella typhimurium) under specific conditions. However, in vivo studies indicated no significant mutagenicity at lower doses, suggesting a dose-dependent response.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits growth in cancer cell lines
MutagenicityPositive in bacterial assays; negative in vivo

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(2-pyridyl)-1-propene
Reactant of Route 2
2-Chloro-3-(2-pyridyl)-1-propene

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